molecular formula C19H22N2 B14888312 1-Benzylspiro[indoline-3,4'-piperidine]

1-Benzylspiro[indoline-3,4'-piperidine]

Cat. No.: B14888312
M. Wt: 278.4 g/mol
InChI Key: VNKLGADADZZMLL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Medicinal Chemistry Research

Spirocyclic systems, characterized by two rings fused at a single atom, are of increasing interest in medicinal chemistry. tandfonline.com Their inherent three-dimensional nature offers a distinct advantage over flat aromatic structures, enabling more complex and specific interactions with biological targets. tandfonline.comresearchgate.net This three-dimensionality allows for the projection of functional groups in multiple directions, which can lead to improved binding affinity and selectivity for proteins. tandfonline.com

The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. bldpharm.com These scaffolds can enhance aqueous solubility and metabolic stability, which are crucial parameters for drug development. bldpharm.comresearchgate.net By increasing the fraction of sp3 hybridized carbons (Fsp3), spirocycles contribute to a molecular complexity that is often associated with a higher success rate in clinical trials. bldpharm.com The conformational rigidity of spirocycles, particularly those with smaller rings, can also be advantageous in structure-based drug design by limiting the number of accessible conformations and thus reducing the entropic penalty upon binding to a target. tandfonline.comnih.gov Furthermore, the novelty of spirocyclic structures provides opportunities to explore new chemical space and develop intellectual property. researchgate.net

Overview of the 1-Benzylspiro[indoline-3,4'-piperidine] Core Structure

The 1-Benzylspiro[indoline-3,4'-piperidine] scaffold is a specific type of spirocyclic system that incorporates an indoline (B122111) ring and a piperidine (B6355638) ring joined by a common carbon atom at the 3-position of the indoline and the 4-position of the piperidine. The structure is further characterized by a benzyl (B1604629) group attached to the nitrogen atom of the indoline ring.

This core structure is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com The piperidine and indoline moieties are prevalent in many biologically active compounds and approved drugs. ijnrd.orgnih.gov The presence of the benzyl group can also influence the biological activity and pharmacokinetic properties of the molecule. The synthesis of this scaffold and its derivatives has been explored through various chemical reactions, allowing for the creation of a diverse range of compounds for biological screening. google.com

Table 1: Chemical and Physical Properties of a Related Compound, Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Property Value
CAS Number 167484-18-6
Molecular Formula C20H22N2O2
Molecular Weight 322.41 g/mol
Appearance Very Pale Yellow Solid
Melting Point 125 °C

Data sourced from labproinc.com

Research into derivatives of the spiro[indoline-3,4'-piperidine] (B44651) core has demonstrated their potential as inhibitors of various biological targets. For instance, a series of spiro[indoline-3,4'-piperidine]-2-ones were designed and evaluated as novel inhibitors of the c-Met receptor tyrosine kinase, which is implicated in cancer. documentsdelivered.com These studies highlight the potential of this scaffold in the development of new therapeutic agents.

Table 2: Examples of Synthesized 1-Substituted-1'-methylspiro[indoline-3,4'-piperidine] Derivatives

Compound Name Molecular Formula Recrystallization Solvent Melting Point (°C)
1'-Methyl-1-phenylspiro[indoline-3,4'-piperidine] C19H22N2 Hexane 90-92
1-(4-Fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] hydrobromide C19H21FN2.HBr N/A N/A
1'-Cyano-1-(4-fluorophenyl)spiro[indoline-3,4'-piperidine] C19H18FN3 Acetone-hexane 139-140
1-(4-Chlorophenyl)-1'-cyanospiro[indoline-3,4'-piperidine] C19H18ClN3 N/A N/A

Data synthesized from google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzylspiro[2H-indole-3,4'-piperidine]

InChI

InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-15-19(10-12-20-13-11-19)17-8-4-5-9-18(17)21/h1-9,20H,10-15H2

InChI Key

VNKLGADADZZMLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 Benzylspiro Indoline 3,4 Piperidine and Analogous Spiro Indoline Piperidine Derivatives

Direct Synthetic Routes to the Core Scaffold

The formation of the spiro[indoline-piperidine] core is a key challenge addressed by several synthetic approaches. These routes aim to efficiently construct the characteristic spirocyclic junction connecting the indoline (B122111) and piperidine (B6355638) rings.

Reductive Cyclization Approaches

Reductive cyclization has emerged as a powerful strategy for synthesizing spirocyclic piperidines from linear precursors. One notable method employs organic photoredox catalysis to initiate the cyclization of aryl halides. nih.gov This approach involves the light-driven, single-electron transfer (SET) reduction of a linear aryl halide substrate, which generates a highly reactive aryl radical. This radical then undergoes a regioselective cyclization onto an appended olefin, followed by a hydrogen-atom transfer (HAT) to yield the final spiropiperidine product. nih.gov

This metal-free method is advantageous due to its mild reaction conditions and avoidance of toxic reagents. nih.gov For instance, linear substrates prepared through the alkylation of 2-iodophenol (B132878) derivatives with allyl halides can be effectively cyclized. The process is typically catalyzed by an organic photoredox catalyst in the presence of a reductant like Hünig's base (DIPEA). nih.gov This strategy has been successfully applied to create spiro-fused indolines and other related heterocyclic systems. nih.gov Another approach involves the reductive cyclization of an α-amino nitrile, which is first alkylated and then undergoes cyclization onto an alkene to form a 2-spiropiperidine with high diastereoselectivity. whiterose.ac.uk

Table 1: Reductive Cyclization for Spiro[indoline-piperidine] Synthesis

Precursor Type Catalyst System Key Steps Product Type
Linear Aryl Halide Organic Photoredox Catalyst (e.g., P1) + Reductant (e.g., DIPEA) Radical formation, Regioselective cyclization, Hydrogen-atom transfer Spiro indoline

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like spiro[indoline-piperidines] in a single synthetic operation. tandfonline.com These reactions combine three or more starting materials to form a product that contains substantial portions of all reactants. tandfonline.comrsc.org

A common strategy involves the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile. rsc.orgrsc.org For example, the reaction between isatin (B1672199) derivatives, an α-amino acid (like sarcosine (B1681465) or phenylalanine), and a dipolarophile can yield highly functionalized spiro[indoline-3,2'-pyrrolidine] or spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives. tandfonline.comrsc.org The azomethine ylide is typically formed from the condensation of the isatin and the amino acid. researchgate.net

Microwave-assisted MCRs have also been developed to accelerate the synthesis of spiro heterocycles, often providing excellent yields in shorter reaction times under environmentally friendly conditions. rsc.org For instance, a three-component reaction of isatins, 1H-pyrazol-5-amines, and a ketone under microwave irradiation can produce spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines]. rsc.org

Table 2: Examples of Multicomponent Reactions for Spiroindoline Synthesis

Reactants Key Intermediate Product Scaffold
Isatin, α-Amino Acid, Dipolarophile Azomethine ylide Spiro[indoline-pyrrolidine]
Isatin, 1H-Pyrazol-5-amine, Ketonitrile Not specified Spiro[indoline-pyrazolo[3,4-b]pyridine]

One-Pot Synthesis Methods

One-pot synthesis methods are highly valued for their operational simplicity and efficiency, as they combine multiple reaction steps in a single flask without the need to isolate intermediates. Several one-pot procedures have been developed for the synthesis of spiroindoline derivatives.

One such method is a post-Ugi/diastereoselective cascade reaction that constructs spiroindolines through a metal-free protocol. rsc.org This process involves the formation of new C-C and C-N bonds, controlling the configuration of multiple chiral centers simultaneously. rsc.org Another example is a four-component condensation of isatin, malononitrile, cyanoacetohydrazide, and piperidine in an aqueous or ethanol (B145695) medium at room temperature. proquest.comnih.gov This catalyst-free reaction efficiently produces piperidinium (B107235) spirooxindoline-pyridineolate salts in high yields. proquest.comnih.gov

Furthermore, microwave-induced one-pot synthesis has been utilized for the condensation of isatin, aromatic amines, and mercaptoacetic acid to yield spiro[indoline-3,2'-thiazolidine] derivatives, showcasing the versatility of this approach. researchgate.net

Strategies for N-Benzylation and Related N-Alkylation

Once the core spiro[indoline-piperidine] scaffold is assembled, further functionalization, particularly at the nitrogen atoms of the indoline and piperidine rings, is often required. N-benzylation is a key transformation for producing the target compound, 1-Benzylspiro[indoline-3,4'-piperidine].

Introduction of the Benzyl (B1604629) Moiety

The introduction of a benzyl group onto the indoline nitrogen (N1 position) is a common synthetic step. This is typically achieved through standard N-alkylation procedures. For analogous scaffolds like spiro[piperidine-4,1'-pyrido[3,4-b]indole], the N1-alkylation has been performed using various substituted benzyl halides. escholarship.org The reaction conditions for such alkylations often involve a base to deprotonate the indoline nitrogen, followed by nucleophilic attack on the benzyl halide.

General methods for N-benzylation of N-heterocycles can also be applied. organic-chemistry.org A copper(I)-catalyzed C-N coupling reaction between aliphatic halides (like benzyl bromide) and amines provides a mild and efficient route that can proceed at room temperature. organic-chemistry.org

N-Alkylation of Piperidine Nitrogen

The piperidine nitrogen of the spiro scaffold can be alkylated using various alkylating agents. A common procedure involves reacting the piperidine with an alkyl halide (e.g., benzyl bromide) in the presence of a base. researchgate.net Bases such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) are often used to facilitate the reaction at room temperature. researchgate.net For more robust reactions, a stronger base like sodium hydride (NaH) can be employed. researchgate.net

The reaction involves stirring the spiro[indoline-piperidine] precursor with the alkylating agent and the base. The choice of base and solvent can be optimized to achieve high yields. researchgate.net For instance, to synthesize 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], a related spiro-piperidine compound, lithiation followed by addition of 1-methyl-4-piperidone (B142233) was used, indicating that the piperidine nitrogen can also be functionalized prior to the spirocyclization step. nih.gov

Table 3: Reagents for N-Alkylation of the Piperidine Moiety

Alkylating Agent Base Solvent Conditions
Alkyl bromide/iodide K2CO3 Dry DMF Room Temperature
Alkyl bromide/iodide NaH Dry DMF 0 °C to Room Temperature

Advanced and Specialized Synthetic Transformations

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecular architectures like the spiro[indoline-piperidine] framework. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to more traditional approaches.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern C-N bond formation. While its application for the direct intramolecular synthesis of the spiro[indoline-3,4'-piperidine] (B44651) core is not extensively documented in the reviewed literature, its power has been demonstrated in the synthesis of the isomeric spiro[indoline-2,3'-piperidine] system. This serves as a pertinent example of employing advanced catalytic methods for spiroindoline synthesis.

In a notable strategy, an unusual intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines is utilized as the key step. rsc.orgresearchgate.net This process begins with a bicyclic hydrazine (B178648) precursor bearing a 2-bromobenzyl substituent. researchgate.net The crucial palladium-catalyzed intramolecular N-arylation forges the indoline ring, creating a unique tricyclic intermediate. Subsequent reductive cleavage of the nitrogen-nitrogen bond under hydrogenolysis conditions yields the final spiro[indoline-2,3'-piperidine] product. rsc.org This multi-step sequence highlights the capability of palladium catalysis to construct complex, three-dimensional spirocyclic systems that would be challenging to access otherwise. rsc.orgresearchgate.net Although this specific methodology yields a different isomer, it underscores the potential of palladium-catalyzed C-N coupling reactions as a strategic approach for the synthesis of diverse spiro[indoline-piperidine] scaffolds. researchgate.net

Table 1: Buchwald-Hartwig N-Arylation for Spiro[indoline-2,3'-piperidine] Synthesis (Illustrative example based on analogous systems)

Starting MaterialCatalyst/LigandBaseSolventConditionsProductYield
Boc-protected bicyclic hydrazine with 2-bromobenzyl substituentRuPhos Pd G3 (2 mol%)t-BuONa1,4-DioxaneArgon, Reflux, 2 hTricyclic hydrazine intermediate50-91%
Tricyclic hydrazine intermediateH-Cube Pro (10% Pd/C CatCart)-MeOH/AcOH50 bar, 80 °C, 1 mL/minSpiro[indoline-2,3'-piperidine] derivativeQuantitative

Data derived from the synthesis of analogous spiro[indoline-2,3'-piperidine] systems. rsc.org

The aza-Diels-Alder reaction provides a powerful pathway for the construction of nitrogen-containing six-membered rings. A formal [4+2] cycloaddition involving spiroindolenine intermediates has been effectively employed to synthesize complex fused spiroindoline systems.

In this approach, spiroindolenines act as cyclic imine substrates (azadienes) that react with electron-rich dienes, such as Danishefsky's diene. The reaction is typically promoted by a Lewis acid catalyst, with ytterbium triflate (Yb(OTf)₃) being particularly effective. This transformation occurs under mild conditions and results in the formation of tetrahydropyrido[1,2-a]spiroindolinones in good yields. The reaction involves the construction of a new ring fused to the piperidine portion of the spirocyclic core.

A variety of substitutions on the indolenine ring, including benzyl, methyl, and fluoro groups, are well-tolerated. For instance, benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate reacts with Danishefsky's diene in the presence of Yb(OTf)₃ in toluene (B28343) to afford the corresponding cycloadduct in a 66% yield. This methodology allows for the rapid assembly of complex, conformationally constrained spirotricyclic derivatives.

Table 2: Formal Aza-Diels-Alder Reaction of Substituted Spiroindolenines

Spiroindolenine Substrate (1'-Protected)DieneCatalystSolventYield
Benzyl spiro[indole-3,4'-piperidine]-1'-carboxylateDanishefsky's dieneYb(OTf)₃Toluene66%
Benzyl 5-methylspiro[indole-3,4'-piperidine]-1'-carboxylateDanishefsky's dieneYb(OTf)₃Toluene62%
Benzyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylateDanishefsky's dieneYb(OTf)₃Toluene68%

In line with the principles of green chemistry, environmentally benign methods such as mechanochemistry and ultrasound irradiation have been developed for the synthesis of spiroindoline derivatives. These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage.

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been successfully used to promote multi-component reactions for the synthesis of complex spiro[indoline-piperidine] analogues. For example, a one-pot, three-component reaction of isatins, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound can be efficiently carried out in water using ZnS nanoparticles as a catalyst under ultrasound. This method provides access to spiro[chromene-4,3′-indoline] derivatives in excellent yields. The use of ultrasound accelerates the reaction, with significant improvements in rates and yields compared to conventional heating methods. In some cases, reaction times can be reduced from several hours to just a few minutes.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free alternative for spiroindoline synthesis. Spiro[indole-pyrrolidine] derivatives, close analogues of the piperidine system, have been synthesized by milling 3-dicyanomethylene-2H-indol-2-ones with isothiocyanates in the presence of a catalytic amount of piperidine. This method is highly efficient, affording the desired products in excellent yields (up to 97%) after just 15-20 minutes of milling at room temperature.

Table 3: Comparison of Environmentally Conscious Methodologies

MethodologyReactantsCatalyst/ConditionsProduct TypeReaction TimeYield
UltrasoundIsatin, Malononitrile, DimedoneZnS NPs, WaterSpiro[chromene-4,3′-indoline]5-15 min90-96%
UltrasoundIsatin, Malononitrile, PhthalhydrazidePiperidine, EtOHSpiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]0.5-2 h69-93%
Mechanochemistry3-dicyanomethylene-2H-indol-2-one, IsothiocyanatePiperidine (catalyst), Ball millingSpiro[indole-pyrrolidine]15-20 min91-97%

The Fischer indole (B1671886) synthesis is a classic and reliable method for constructing the indole core, which can then be reduced to the corresponding indoline. researchgate.net This two-step strategy is a well-established route for preparing spiro[indoline-3,4'-piperidine] compounds. researchgate.netrsc.org

The process begins with the acid-catalyzed condensation of a selected phenylhydrazine (B124118) with a 4-piperidone (B1582916) derivative. rsc.orgwikipedia.org For the synthesis of 1-Benzylspiro[indoline-3,4'-piperidine], 1-benzyl-4-piperidone would be reacted with phenylhydrazine. The choice of acid catalyst (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid, or Lewis acids) is crucial for the success of the cyclization, which proceeds through a phenylhydrazone intermediate followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov This yields a spiro[indole-3,4'-piperidine] (B97032) intermediate.

Table 4: Representative Fischer Indole Synthesis and Reduction

StepReactantsReagents/ConditionsIntermediate/ProductYield
1. Fischer Indole SynthesisPhenylhydrazine, 1-Benzyl-4-piperidoneAcid catalyst (e.g., HCl, PPA), Heat1'-Benzylspiro[indole-3,4'-piperidine]~5% (uncatalyzed) to >60% (optimized)
2. Reduction1'-Benzylspiro[indole-3,4'-piperidine]Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reductant (e.g., LiAlH₄)1-Benzylspiro[indoline-3,4'-piperidine]Generally high

Yields are representative and can vary significantly based on specific substrates and reaction conditions. google.com

Structure Activity Relationship Sar Studies on 1 Benzylspiro Indoline 3,4 Piperidine Derivatives

Conformational Analysis and Rigidity in Binding Specificity

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. The spirocyclic nature of the 1-benzylspiro[indoline-3,4'-piperidine] core imparts a significant degree of rigidity to the molecule. This inherent structural constraint reduces the number of accessible conformations, which can be advantageous for binding to a specific receptor or enzyme active site, as it minimizes the entropic penalty upon binding.

The piperidine (B6355638) ring in this scaffold typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine ring can exist in either axial or equatorial positions, and this orientation can profoundly impact biological activity. The rigid fusion of the indoline (B122111) and piperidine rings restricts the conformational flexibility that would be present in a non-spirocyclic analogue, thereby presenting a more defined orientation of substituents to the biological target. This conformational rigidity is a key feature that contributes to the binding specificity of this class of compounds. For instance, the fixed spatial arrangement of the benzyl (B1604629) group relative to the indoline moiety is crucial for interactions with target proteins.

Impact of N-Benzyl Substitutions on Biological Activity

The N-benzyl group is a common feature in many biologically active piperidine derivatives and plays a significant role in their pharmacological profile. In the context of 1-benzylspiro[indoline-3,4'-piperidine] derivatives, substitutions on the phenyl ring of the N-benzyl moiety have been shown to modulate biological activity significantly.

Studies on related spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives, which share the N-benzylpiperidine core, have demonstrated that the electronic and steric properties of substituents on the benzyl ring are critical for potency. For example, in the development of co-potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), it was found that introducing electron-withdrawing groups on the benzyl ring could enhance activity. Specifically, a derivative with 2,4,5-trifluoro substitutions on the benzyl ring showed a 17-fold improvement in potency compared to the original hit compound. nih.gov This suggests that the electrostatic potential and specific interactions of the substituted benzyl ring with the target protein are key to its biological function.

The benzyl-piperidine moiety is a recognized pharmacophore for inhibiting cholinesterases, where it interacts with the catalytic site of the enzyme. nih.gov Modifications to the benzyl group can therefore fine-tune these interactions to improve inhibitory activity.

CompoundN-Benzyl SubstitutionTargetActivity Improvement
Analog 2i2,4,5-TrifluorobenzylN1303K-CFTR~17-fold

Influence of Indoline and Piperidine Ring Modifications

Modifications to both the indoline and piperidine rings of the spiro scaffold have been extensively explored to develop potent and selective inhibitors of various biological targets, including receptor tyrosine kinases like c-Met and anaplastic lymphoma kinase (ALK).

In the development of c-Met inhibitors, a series of spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated. nih.gov The presence of the oxindole (B195798) moiety (an indoline with a carbonyl group at the 2-position) was found to be a key structural feature for activity. Further modifications on the indoline ring, such as the introduction of substituents, have been shown to influence the inhibitory potency. For instance, the addition of aminopyridyl or aminopyrazinyl groups to the indoline ring has led to the discovery of highly selective and efficacious c-Met/ALK dual inhibitors.

Similarly, modifications on the piperidine ring are crucial for SAR. The nitrogen of the piperidine ring is a key point for introducing diversity. For example, attaching a methylsulfonyl group to the piperidine nitrogen has been shown to be a valuable modification in the design of kinase inhibitors. trbextract.com These modifications can influence the molecule's solubility, cell permeability, and interaction with the target protein.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of 1-benzylspiro[indoline-3,4'-piperidine] derivatives by providing insights into their molecular interactions, conformational preferences, and potential biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For spiro[indoline-3,4'-piperidine] (B44651) derivatives, docking studies have been instrumental in explaining their biological activity and guiding the design of new compounds.

In studies of c-Met inhibitors, docking simulations revealed that spiro[indoline-3,4'-piperidine]-2-ones bind to the ATP-binding site of the c-Met kinase domain. nih.gov These simulations helped to rationalize the observed SAR and highlighted the importance of specific hydrogen bonds and hydrophobic interactions between the ligand and the protein. Similarly, docking studies of 1'-methylspiro[indoline-3,4'-piperidine] derivatives with target proteins like CDK, c-Met, and EGFR have shown good binding affinities, further supporting their potential as anti-tumor agents. researchgate.net

CompoundTarget ProteinBinding Energy (kcal/mol)
Compound B5CDK-44.3583
Compound B5c-Met-38.3292
Compound B5EGFR-33.3653

Theoretical mechanistic studies can provide insights into the reaction pathways for the synthesis of complex molecules like spiro[indoline-3,4'-piperidine] derivatives. While specific mechanistic studies on the synthesis of the parent 1-benzylspiro[indoline-3,4'-piperidine] are not widely reported, studies on related spirooxindole systems offer valuable information. For example, a plausible reaction mechanism has been proposed for the synthesis of dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives, which involves a base-promoted three-component reaction. beilstein-journals.org Such theoretical studies are crucial for optimizing reaction conditions and developing new synthetic routes to access novel derivatives.

Computational methods can be used to predict the conformational preferences of molecules, which is essential for understanding their interaction with biological targets. For the 1-benzylspiro[indoline-3,4'-piperidine] scaffold, computational analysis can predict the most stable chair conformation of the piperidine ring and the preferred orientation of the N-benzyl group. These predictions can help in designing molecules with a pre-organized conformation that is optimal for binding to a specific target, thereby improving their potency and selectivity. While specific computational studies on the conformational preferences of the 1-benzylspiro[indoline-3,4'-piperidine] scaffold are limited, the principles derived from studies on simpler piperidine systems can be applied to guide the design of new analogues. researchgate.netresearchgate.net

Advanced Research Methodologies and Future Directions in Spiro Indoline 3,4 Piperidine Research

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. While specific HTS campaigns focusing exclusively on 1-benzylspiro[indoline-3,4'-piperidine] are not extensively detailed in public literature, the principles of HTS are directly applicable. Compound libraries containing diverse spirocyclic scaffolds, including spiro[indoline-3,4'-piperidine] (B44651) derivatives, are frequently screened to identify initial "hits."

For instance, diversity-based HTS techniques are used to screen large commercial libraries, like the ChemBridge library, against therapeutic targets such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov This approach first screens a diverse subset of molecular scaffolds to identify promising core structures, which are then explored further. nih.gov A library featuring the 1-benzylspiro[indoline-3,4'-piperidine] core would be a valuable asset in such screens, given the scaffold's proven biological relevance. The integration of spirocyclic structures into screening libraries is a strategic effort to increase the three-dimensionality and novelty of potential drug candidates. tandfonline.com

In Silico Approaches for Target and Activity Prediction

In silico methods are indispensable for accelerating the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds before their synthesis. For the spiro[indoline-3,4'-piperidine] class, computational tools like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are widely used.

Molecular docking studies have been instrumental in understanding how derivatives of this scaffold interact with biological targets. In the development of novel inhibitors for the c-Met receptor tyrosine kinase, docking experiments were performed to elucidate the binding mechanism of spiro[indoline-3,4'-piperidine]-2-ones. documentsdelivered.comnih.gov These studies confirmed that the compounds could fit into the c-Met binding site, and the computational results helped explain the observed inhibitory activities. nih.gov

Furthermore, cheminformatics profiling using tools like SwissADME is employed to evaluate the drug-likeness of novel derivatives. researchgate.net These platforms predict a range of properties crucial for a compound's success as a drug.

Table 1: Predicted In Silico Properties for Representative Piperidine-Containing Compounds This table illustrates the types of data generated from in silico ADME predictions for compounds containing piperidine (B6355638) or spiro-heterocyclic motifs, similar to those that would be assessed for 1-benzylspiro[indoline-3,4'-piperidine] derivatives.

Property Predicted Value/Characteristic Significance in Drug Design Source
Physicochemical Properties Lipinski's Rule of Five Compliant Indicates good oral bioavailability potential researchgate.net
Topological Polar Surface Area (TPSA) ~56 Ų Influences cell permeability and BBB penetration researchgate.net
LogP (Lipophilicity) ~4.16 Affects solubility, absorption, and membrane permeability researchgate.net
Pharmacokinetics High Gastrointestinal Absorption Predicts efficient uptake after oral administration researchgate.net
Blood-Brain Barrier (BBB) Permeability Permeable Suggests potential for CNS-targeted activity researchgate.net
CYP450 Interactions Interaction with multiple isoforms Indicates potential for drug metabolism pathways researchgate.net

| PAINS Alerts | Zero | Absence of pan-assay interference compounds, reducing risk of false positives | researchgate.net |

These computational approaches allow researchers to prioritize the synthesis of compounds with the most promising therapeutic potential and favorable pharmacokinetic profiles, thereby saving significant time and resources. mdpi.commdpi.com

Development of New Pharmacophores and Lead Compounds

The spiro[indoline-3,4'-piperidine] framework itself acts as a rigid and versatile pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By strategically modifying this core structure, researchers can develop novel lead compounds with tailored activities.

A prime example is the design of spiro[indoline-3,4'-piperidine]-2-ones as inhibitors of the c-Met receptor, a target in cancer therapy. documentsdelivered.comnih.gov In this work, the spiro-oxindole core was identified as a key structural element for binding. A series of derivatives were synthesized and evaluated, leading to the identification of compounds with significant inhibitory effects, with IC₅₀ values as low as 0.0147 µM. documentsdelivered.comnih.gov This demonstrates a successful lead discovery effort based on the spiro[indoline-3,4'-piperidine] scaffold.

The development process often involves creating a pharmacophore model based on known active molecules. nih.gov This model then guides the design of new compounds that retain the key binding features while incorporating novel elements to improve potency, selectivity, or pharmacokinetic properties.

Strategic Design for Enhanced Pharmacological Profiles

The strategic design of new analogs is crucial for optimizing a lead compound's pharmacological profile. This process relies heavily on understanding the Structure-Activity Relationships (SAR), which describe how chemical structure modifications affect biological activity.

For instance, in the development of co-potentiators for the CFTR protein based on a related spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold, a systematic SAR study was conducted. nih.gov Researchers synthesized 37 distinct analogs to explore the effects of different substituents on the indole (B1671886) ring and the benzyl (B1604629) group. This effort led to a 17-fold improvement in potency over the original hit compound, highlighting the power of strategic molecular design. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Benzylspiro[indoline-3,4'-piperidine], and what experimental parameters are critical for reproducibility?

Synthesis typically involves multi-component reactions (MCRs), such as one-pot protocols using benzohydrazide, acetylenedicarboxylates, and substituted anilines under reflux conditions. Key parameters include solvent choice (e.g., ethanol or acetonitrile), catalyst (e.g., triethylamine), and temperature control (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C), IR, and HPLC-MS are essential for reproducibility .

Q. How is 1-Benzylspiro[indoline-3,4'-piperidine] characterized spectroscopically, and what benchmarks validate structural integrity?

Critical techniques include:

  • ¹H/¹³C NMR : Peaks for spirocyclic protons (δ 3.1–4.2 ppm) and benzyl groups (δ 7.2–7.5 ppm) confirm regiochemistry .
  • X-ray crystallography : Single-crystal data (CCDC 843674, 904924) validate bond angles and spirojunction geometry .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match theoretical values within ±2 ppm .

Q. What safety protocols are recommended for handling 1-Benzylspiro[indoline-3,4'-piperidine] during synthesis?

  • Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
  • Work in a fume hood with proper ventilation.
  • Dispose of waste via certified hazardous waste services, as the compound may exhibit undefined toxicity .

Q. What role do substituents on the indoline or piperidine moieties play in modulating reactivity during synthesis?

Electron-withdrawing groups (e.g., -NO₂) on the indoline ring accelerate cyclization by stabilizing transition states, while bulky substituents (e.g., -Ph) on piperidine hinder spirocyclic formation, requiring longer reaction times .

Advanced Research Questions

Q. How can multi-component reaction (MCR) conditions be optimized to improve yields of 1-Benzylspiro[indoline-3,4'-piperidine] derivatives?

  • Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) using response surface methodology.
  • Catalyst optimization : Test Brønsted/Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for spirocyclic conformers be resolved?

  • Dynamic NMR : Monitor temperature-dependent splitting to identify rotational barriers in spiro systems .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to validate stereoelectronic effects .
  • Variable-temperature XRD : Capture conformational flexibility in crystal lattices .

Q. What computational strategies predict the bioactivity of 1-Benzylspiro[indoline-3,4'-piperidine] derivatives against cholinesterase targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to acetylcholinesterase (AChE) active sites (PDB 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonds to Ser203 .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Q. How does spirocyclic conformation influence pharmacological properties like metabolic stability?

  • Cyclohexane chair vs. boat conformations : Chair forms reduce steric strain, enhancing plasma stability (t₁/₂ > 6 hours in vitro) .
  • LogP calculations : Spiro systems lower lipophilicity (LogP ~2.1) compared to non-cyclic analogs, improving aqueous solubility .

Q. What strategies are used to design 1-Benzylspiro[indoline-3,4'-piperidine] derivatives for selective cholinesterase inhibition?

  • Bioisosteric replacement : Substitute benzyl with heteroaromatic groups (e.g., pyridyl) to enhance AChE selectivity over butyrylcholinesterase (BuChE) .
  • Proteolysis-targeting chimeras (PROTACs) : Link spirocyclic cores to E3 ligase ligands for targeted degradation .

Q. How are synthetic impurities in 1-Benzylspiro[indoline-3,4'-piperidine] batches identified and quantified?

  • HPLC-DAD/MS : Detect byproducts (e.g., open-chain intermediates) using C18 columns (ACN/water gradient) .
  • NMR relaxation studies : Identify diastereomeric impurities via NOESY cross-peaks .

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